N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
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Overview
Description
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is a complex organic compound that features a bromophenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-bromophenyl intermediate: This can be achieved through bromination of a suitable phenyl precursor.
Synthesis of the dioxopyrrolidinyl moiety: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Coupling of the intermediates: The final step involves coupling the 4-bromophenyl intermediate with the dioxopyrrolidinyl moiety and the 2-methylbenzohydrazide under specific reaction conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated products, and substitution may yield azide or cyanide derivatives.
Scientific Research Applications
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer or anti-inflammatory agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound also contains a bromophenyl group and has been studied for its antimicrobial and anticancer properties.
N-(4-bromophenyl)-2-hydroxybenzamide: Similar in structure, this compound has applications in medicinal chemistry.
Uniqueness
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-11-4-2-3-5-14(11)17(24)21-20-15-10-16(23)22(18(15)25)13-8-6-12(19)7-9-13/h2-9,15,20H,10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNUVQDQZWQWEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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